molecular formula C16H16N2O4S B6395186 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid CAS No. 1261951-85-2

2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Cat. No.: B6395186
CAS No.: 1261951-85-2
M. Wt: 332.4 g/mol
InChI Key: ZZZKDEFMBIGWAU-UHFFFAOYSA-N
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Description

2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the sulfonyl group. One common method involves the reaction of pyrrolidine with a sulfonyl chloride to form the pyrrolidin-1-ylsulfonyl intermediate. This intermediate is then reacted with a nicotinic acid derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group may interact with enzymes or receptors, modulating their activity. The nicotinic acid moiety can also play a role in these interactions, potentially affecting metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: Similar structure but with a boronic acid group instead of nicotinic acid.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different substituents.

    Nicotinic acid derivatives: Compounds with the nicotinic acid moiety but different substituents.

Uniqueness

2-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is unique due to the combination of the pyrrolidine ring, sulfonyl group, and nicotinic acid moiety. This combination may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

IUPAC Name

2-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-16(20)14-7-4-8-17-15(14)12-5-3-6-13(11-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZKDEFMBIGWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688461
Record name 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-85-2
Record name 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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